molecular formula C34H24N4Na2O8S2 B1384629 Azo Blue CAS No. 6059-34-3

Azo Blue

Cat. No. B1384629
CAS RN: 6059-34-3
M. Wt: 726.7 g/mol
InChI Key: ZMEQYWNDTCDNMG-UHFFFAOYSA-L
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Description

Azo dyes are organic compounds bearing the functional group R−N=N−R′, where R and R′ are usually aryl and substituted aryl groups . They are a commercially important family of azo compounds, i.e., compounds containing the C-N=N-C linkage . Azo dyes are synthetic dyes and do not occur naturally . Most azo dyes contain only one azo group, but there are some that contain two or three azo groups, called “diazo dyes” and “triazo dyes” respectively . Azo dyes comprise 60-70% of all dyes used in food and textile industries .


Synthesis Analysis

Most azo dyes are prepared by azo coupling, which entails an electrophilic substitution reaction of an aryl diazonium cation with another compound, the coupling partner . Generally, coupling partners are other aromatic compounds with electron-donating groups . In practice, acetoacetic amide are widely used as coupling partners .


Molecular Structure Analysis

Azo dyes are characterized by the presence of azo groups (–N=N–) in their molecular structure . The azo group is a part of their main skeleton structure . Azo chromophores are a group of colorant organic materials .


Chemical Reactions Analysis

Degradation of Dark Blue reactive azo dye using Fenton was investigated in a study . A series of Fenton reaction assays were carried out using different molar ratios of dye concentration [dye] compared to the concentrations of ferrous ion [Fe2+] and hydrogen peroxide [H2O2] .


Physical And Chemical Properties Analysis

As a consequence of π-delocalization, aryl azo compounds have vivid colors, especially reds, oranges, and yellows . An example is Disperse Orange 1 . Some azo compounds, e.g., methyl orange, are used as acid-base indicators . Most DVD-R / +R and some CD-R discs use blue azo dye as the recording layer .

Scientific Research Applications

Biodegradation in Wastewater Treatment

Azo Blue: dyes are prominent pollutants in industrial wastewater, especially from the textile industry. The biodegradation of these dyes is crucial for environmental sustainability. Microorganisms such as bacteria, fungi, and microalgae have been studied for their ability to degrade Azo dyes, turning hazardous waste into less harmful compounds .

Bioremediation Techniques

Bioremediation is an eco-friendly approach to mitigate the toxic effects of Azo dyes in aquatic environments. The use of ciliates like Paramecium caudatum , isolated from industrial wastewater, has shown significant potential in decolorizing and degrading Azo dyes, presenting a cost-effective method for cleaning up dye-contaminated waters .

Genotoxicity Studies

The genotoxic effects of Azo dyes are a concern due to their potential to cause genetic mutations. Scientific research has delved into the degradation of Azo dyes through reductive reactions, influenced by intestinal microorganisms and liver enzymes, which is critical for assessing the risks upon ingestion into the human body .

Adsorption Techniques

The adsorption properties of biomass and immobilized cells have been explored for the removal of Azo dyes from solutions. Studies using isotherm models like Langmuir and Freundlich provide insights into the efficiency and capacity of various substrates to adsorb these dyes, which is vital for designing effective water treatment systems .

Sensing and Detection

Nanostructured thin films have been developed for the amperometric sensing of Azo dyes. Research on materials like FeO/Fe2O3 thin films has demonstrated their utility in detecting the presence of Azo dyes in solutions, which is important for monitoring and controlling dye concentrations in industrial processes .

Mechanism of Action

Target of Action

Azo Blue, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . Its primary targets are the mucosal linings of the urinary tract, where it provides symptomatic relief from discomforts such as pain, burning, urgency, and frequency caused by lower urinary tract irritations .

Mode of Action

Phenazopyridine exerts its effects through a local anesthetic or analgesic action on the urinary tract mucosa .

Biochemical Pathways

The degradation of Azo Blue involves the cleavage of the azo double bond (N=N) and the degradation of the aromatic ring . Key enzymes involved in this process include NADH quinone oxidoreductase, N-acetyltransferase, aromatic ring-hydroxylating dioxygenase, and CYP450 . These enzymes are part of the benzoate and naphthalene degradation pathways, which are key pathways for Azo Blue degradation .

Pharmacokinetics

Phenazopyridine is metabolized in the liver and other tissues . Approximately 66% of the drug is excreted in the urine as unchanged drug . This indicates that the drug has good bioavailability and is able to reach its target site in the urinary tract effectively.

Result of Action

The primary result of Phenazopyridine’s action is the relief of discomfort and pain in the urinary tract before antimicrobial therapy begins to take effect . It’s important to note that the duration of treatment with this drug should last a maximum of 2 days .

Action Environment

The action of Azo Blue can be influenced by environmental factors. For instance, azo dyes with electron-withdrawing groups such as sulfo groups at para or ortho positions to azo bonds are easier and faster for reductive decolorization . This suggests that the chemical environment can influence the efficacy and stability of Azo Blue.

Safety and Hazards

Azo Blue is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O8S2.2Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEQYWNDTCDNMG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azo Blue

CAS RN

6059-34-3
Record name 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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